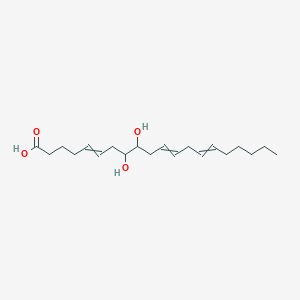

8,9-Dihydroxyicosa-5,11,14-trienoic acid

Descripción general

Descripción

8,9-Dihydroxyicosa-5,11,14-trienoic acid is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8,9-Dihydroxyicosa-5,11,14-trienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This process involves the addition of hydroxyl groups across the 8,9-double bond of arachidonic acid. The reaction typically requires the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as marine sponges, algae, or specific microorganisms. The extraction process includes steps like solvent extraction, chromatographic separation, and purification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: This compound can be reduced to form diols or other reduced forms.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Aplicaciones Científicas De Investigación

Role in Inflammation and Pain

8,9-DiHETrE is involved in the regulation of inflammatory responses and pain perception. Research indicates that it functions as a signaling molecule influencing nociceptive pathways. For instance, excessive dietary linoleic acid has been shown to enhance plasma levels of 8,9-DiHETrE, which correlates with increased pain sensitivity in certain models . This suggests its potential as a target for pain management therapies.

Cardiovascular Regulation

The compound has also been implicated in the modulation of vascular tone and cardiac contractility. As a product of arachidonic acid metabolism by cytochrome P450 enzymes, it contributes to the autocrine and paracrine signaling mechanisms essential for maintaining cardiovascular health . The ability of 8,9-DiHETrE to influence vascular smooth muscle function may open avenues for its use in treating cardiovascular diseases.

Cellular Proliferation and Apoptosis

In addition to its roles in inflammation and cardiovascular regulation, 8,9-DiHETrE may affect cellular proliferation and apoptosis. By acting on specific receptors involved in cell signaling pathways, it could potentially modulate cancer cell growth or survival . Studies indicate that manipulating metabolite levels like 8,9-DiHETrE could serve as a strategy for cancer therapy by either enhancing or inhibiting tumor growth depending on the context.

Metabolomics and Disease Biomarkers

The profiling of metabolites such as 8,9-DiHETrE is increasingly utilized in metabolomics studies to identify biomarkers for various diseases. Its levels can provide insights into metabolic dysregulation associated with conditions like cancer or cardiovascular diseases . The ability to monitor these metabolites can aid in early diagnosis and therapeutic monitoring.

Therapeutic Potential

Given its biological roles, 8,9-DiHETrE is being explored for therapeutic applications:

- Pain Management : Targeting the pathways influenced by 8,9-DiHETrE may offer new strategies for treating chronic pain conditions.

- Cardiovascular Health : Modulating its levels could help manage hypertension or other cardiovascular disorders.

- Cancer Therapy : As part of a broader strategy involving metabolite manipulation, it may serve as an adjunct therapy in cancer treatment protocols.

Case Study 1: Pain Sensitivity and Dietary Influence

A study examined the effects of high linoleic acid diets on plasma levels of eicosanoids including 8,9-DiHETrE. Results indicated that increased dietary intake led to heightened nociceptive responses in animal models. This finding underscores the potential of dietary modulation as a means to influence pain pathways through eicosanoid metabolism .

Case Study 2: Eicosanoid Profiling in Cancer Research

Research involving metabolomic profiling of ovarian cancer cells revealed altered levels of various eicosanoids including 8,9-DiHETrE compared to normal cells. This differential expression suggests that monitoring such metabolites could aid in understanding tumor biology and developing targeted therapies .

Mecanismo De Acción

The mechanism of action of 8,9-Dihydroxyicosa-5,11,14-trienoic acid involves its interaction with specific cellular receptors and enzymes. It acts as a signaling molecule, modulating various biological pathways, including those involved in inflammation and immune responses. The compound targets specific enzymes such as cyclooxygenases and lipoxygenases, influencing the production of other eicosanoids and related signaling molecules .

Comparación Con Compuestos Similares

- 5,6-Dihydroxyicosa-8,11,14-trienoic acid

- 11,12-Dihydroxyicosa-5,8,14-trienoic acid

- 14,15-Dihydroxyicosa-5,8,11-trienoic acid

Comparison: 8,9-Dihydroxyicosa-5,11,14-trienoic acid is unique due to its specific hydroxylation pattern at the 8,9-position. This distinct structure imparts unique biological activities and signaling properties compared to other dihydroxylated eicosanoids. The differences in hydroxylation positions among these compounds result in varied interactions with cellular receptors and enzymes, leading to different biological effects .

Actividad Biológica

8,9-Dihydroxyicosa-5,11,14-trienoic acid (8,9-DiHETrE) is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the eicosanoid family and is characterized by its specific hydroxylation at the 8 and 9 positions of the icosatrienoic acid backbone. This compound plays a significant role in various physiological processes, including inflammation, vascular regulation, and cellular signaling.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 334.48 g/mol

- CAS Number : 192461-96-4

The structure of 8,9-DiHETrE features three double bonds and two hydroxyl groups, which are crucial for its biological activity.

8,9-DiHETrE primarily interacts with cytochrome P450 enzymes, facilitating the conversion of arachidonic acid into various eicosanoids. This process is essential for the regulation of numerous physiological functions:

- Vascular Tone Regulation : It influences blood vessel dilation and constriction, impacting blood pressure and flow.

- Inflammatory Response : It modulates inflammatory pathways by acting on immune cells and influencing cytokine production .

Cellular Effects

The compound has been shown to affect several cellular processes:

- Cell Signaling Pathways : It plays a role in modulating pathways such as cAMP production in smooth muscle cells, which is vital for vascular function.

- Gene Expression : 8,9-DiHETrE can alter gene expression related to inflammation and cell proliferation.

Pharmacokinetics

Research indicates that 8,9-DiHETrE is metabolized in various tissues including the liver, kidney, and blood vessels. Its pharmacokinetic profile suggests that it can be rapidly distributed within the body after synthesis from arachidonic acid .

Case Studies and Experimental Data

Recent studies have highlighted the effects of dietary fatty acids on the plasma levels of lipid mediators like 8,9-DiHETrE. For instance:

- A study involving rats demonstrated that dietary linoleic acid significantly increased plasma levels of various eicosanoids, including 8,9-DiHETrE. The findings suggested a correlation between high linoleic acid intake and enhanced nociceptive sensitivity due to elevated eicosanoid levels .

Comparative Analysis with Similar Compounds

| Compound Name | Hydroxylation Position | Biological Activity |

|---|---|---|

| This compound | 8,9 | Vascular regulation; anti-inflammatory |

| 5,6-Dihydroxyicosa-8,11,14-trienoic acid | 5,6 | Pro-inflammatory |

| 11,12-Dihydroxyicosa-5,8,14-trienoic acid | 11,12 | Vascular dilation |

This table illustrates how different hydroxylation patterns influence the biological activities of eicosanoids.

Propiedades

Número CAS |

192461-96-4 |

|---|---|

Fórmula molecular |

C20H34O4 |

Peso molecular |

338.5 g/mol |

Nombre IUPAC |

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10- |

Clave InChI |

DCJBINATHQHPKO-TYAUOURKSA-N |

SMILES |

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |

Apariencia |

Assay:≥98%A solution in ethanol |

Descripción física |

Solid |

Sinónimos |

(±)8,9-DiHETrE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.